Cas no 758709-39-6 (1-Cyclopropyl-4,4-difluorobutane-1,3-dione)

1-Cyclopropyl-4,4-difluorobutane-1,3-dione is a fluorinated diketone compound featuring a cyclopropyl substituent, which imparts unique steric and electronic properties. The presence of two fluorine atoms at the 4-position enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for constructing fluorinated heterocycles or complex molecular frameworks. Its difluorinated β-diketone structure offers versatility in chelation and coordination chemistry, useful in metal-organic applications. The cyclopropyl group contributes to ring strain, potentially increasing reactivity in cycloaddition or ring-opening reactions. This compound is suited for specialized pharmaceutical or agrochemical research where fluorinated motifs are desired for metabolic stability or bioactivity modulation.
1-Cyclopropyl-4,4-difluorobutane-1,3-dione structure
758709-39-6 structure
Product name:1-Cyclopropyl-4,4-difluorobutane-1,3-dione
CAS No:758709-39-6
MF:C7H8O2F2
Molecular Weight:162.13402
MDL:MFCD03419789
CID:1074293
PubChem ID:11788466

1-Cyclopropyl-4,4-difluorobutane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-4,4-difluorobutane-1,3-dione
    • 1-Cyclopropyl-4,4-difluoro-1,3-butanedione
    • CS-0231764
    • 758709-39-6
    • SCHEMBL22655936
    • UOFKQNOBCDNGOW-UHFFFAOYSA-N
    • AKOS000308319
    • VS-09547
    • EN300-109906
    • MFCD03419789
    • 1-cyclopropyl-4,4-difluoro-butane-1,3-dione
    • ALBB-011666
    • STK346766
    • BBL029988
    • 1,3-Butanedione, 1-cyclopropyl-4,4-difluoro-
    • MDL: MFCD03419789
    • インチ: InChI=1S/C7H8F2O2/c8-7(9)6(11)3-5(10)4-1-2-4/h4,7H,1-3H2
    • InChIKey: UOFKQNOBCDNGOW-UHFFFAOYSA-N
    • SMILES: C1CC1C(=O)CC(=O)C(F)F

計算された属性

  • 精确分子量: 162.04923582g/mol
  • 同位素质量: 162.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 34.1Ų

1-Cyclopropyl-4,4-difluorobutane-1,3-dione Security Information

  • HazardClass:IRRITANT

1-Cyclopropyl-4,4-difluorobutane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B427360-50mg
1-cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6
50mg
$ 50.00 2022-06-07
abcr
AB408010-500 mg
1-Cyclopropyl-4,4-difluorobutane-1,3-dione, 95%; .
758709-39-6 95%
500mg
€205.60 2023-06-17
Enamine
EN300-109906-1g
1-cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6 95%
1g
$105.0 2023-10-27
abcr
AB408010-10g
1-Cyclopropyl-4,4-difluorobutane-1,3-dione, 95%; .
758709-39-6 95%
10g
€1037.00 2025-02-13
Enamine
EN300-109906-5g
1-cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6 95%
5g
$269.0 2023-10-27
Aaron
AR00G3GD-500mg
1-CYCLOPROPYL-4,4-DIFLUORO-BUTANE-1,3-DIONE
758709-39-6 95%
500mg
$138.00 2025-01-24
A2B Chem LLC
AH49873-10g
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6 95%
10g
$488.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302434-250mg
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6 95%
250mg
¥1310.00 2024-07-28
Enamine
EN300-109906-10g
1-cyclopropyl-4,4-difluorobutane-1,3-dione
758709-39-6 95%
10g
$430.0 2023-10-27
1PlusChem
1P00G381-10g
1-CYCLOPROPYL-4,4-DIFLUORO-BUTANE-1,3-DIONE
758709-39-6 95%
10g
$594.00 2024-04-21

1-Cyclopropyl-4,4-difluorobutane-1,3-dione 関連文献

1-Cyclopropyl-4,4-difluorobutane-1,3-dioneに関する追加情報

Research Brief on 1-Cyclopropyl-4,4-difluorobutane-1,3-dione (CAS: 758709-39-6): Recent Advances and Applications

1-Cyclopropyl-4,4-difluorobutane-1,3-dione (CAS: 758709-39-6) is a fluorinated diketone compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and chemical properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its applications, mechanisms of action, and future research directions.

Recent literature indicates that 1-Cyclopropyl-4,4-difluorobutane-1,3-dione serves as a critical building block in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. Its difluorinated moiety enhances metabolic stability and bioavailability, making it an attractive candidate for medicinal chemistry applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of novel kinase inhibitors, showcasing its ability to modulate enzymatic activity through selective binding to ATP-binding sites.

In addition to its role in kinase inhibition, this compound has been investigated for its antimicrobial properties. A recent Nature Communications article reported that derivatives of 1-Cyclopropyl-4,4-difluorobutane-1,3-dione exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.

From a synthetic chemistry perspective, advancements in the scalable production of 1-Cyclopropyl-4,4-difluorobutane-1,3-dione have been achieved through innovative catalytic methods. A 2024 ACS Catalysis paper detailed a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation. This methodological breakthrough is expected to facilitate broader adoption of the compound in industrial and academic settings.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and toxicological profiles of 1-Cyclopropyl-4,4-difluorobutane-1,3-dione derivatives. Ongoing research is focused on structure-activity relationship (SAR) studies to enhance selectivity and reduce off-target effects. Collaborative efforts between academia and pharmaceutical companies are anticipated to accelerate the translation of these findings into clinical applications.

In conclusion, 1-Cyclopropyl-4,4-difluorobutane-1,3-dione (CAS: 758709-39-6) represents a promising scaffold in drug discovery, with demonstrated potential in kinase inhibition and antimicrobial therapy. Continued exploration of its chemical space and biological interactions will likely yield novel therapeutics for addressing unmet medical needs. Researchers are encouraged to leverage recent synthetic advancements and mechanistic insights to further unlock the compound's full potential.

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